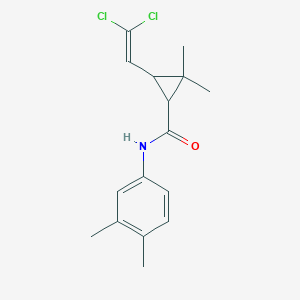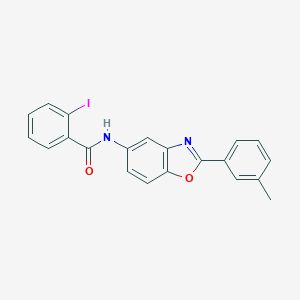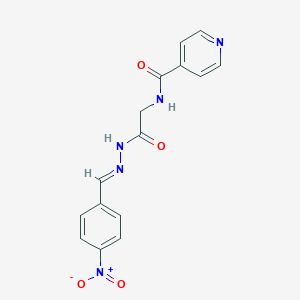
3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide is a chemical compound that belongs to the family of neonicotinoid insecticides. It is commonly known as Clothianidin and is widely used in the agriculture industry to control pests and increase crop yields.
Mechanism of Action
Clothianidin works by binding to nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. This binding leads to overstimulation of the receptors, causing paralysis and ultimately death of the insect. Clothianidin has a higher affinity for insect nAChRs than for mammalian nAChRs, making it less toxic to mammals.
Biochemical and Physiological Effects:
Clothianidin has been found to have a range of biochemical and physiological effects on insects. It can disrupt the normal functioning of the nervous system, leading to paralysis and death. It can also affect the reproductive system of insects, reducing their ability to reproduce. Clothianidin has been found to have no significant effects on the growth and development of plants.
Advantages and Limitations for Lab Experiments
Clothianidin is widely used in laboratory experiments to study the effects of neonicotinoid insecticides on insects and non-target organisms. Its systemic properties make it a useful tool for studying the effects of insecticides on plants. However, its widespread use in agriculture has led to concerns about its impact on the environment and non-target organisms.
Future Directions
There are several areas of future research that could be explored in relation to Clothianidin. These include:
1. The impact of Clothianidin on pollinators, such as bees and butterflies, and other non-target organisms.
2. The development of alternative insecticides that are less harmful to the environment and non-target organisms.
3. The use of Clothianidin in integrated pest management strategies, which aim to reduce the use of insecticides and promote sustainable agriculture.
4. The impact of Clothianidin on soil health and microbial communities.
5. The development of new formulations of Clothianidin that are more effective and have lower environmental impact.
Conclusion:
Clothianidin is a widely used neonicotinoid insecticide that has been extensively studied for its insecticidal properties. It works by binding to nicotinic acetylcholine receptors in the nervous system of insects, causing paralysis and death. While it is effective against a wide range of pests, its widespread use in agriculture has led to concerns about its impact on the environment and non-target organisms. Future research should focus on developing alternative insecticides and promoting sustainable agriculture practices.
Synthesis Methods
Clothianidin is synthesized by reacting 2-chloro-5-chloromethylpyridine with 3,4-dimethylaniline to form 3-(2-chloro-5-chloromethylpyridin-3-yl)-1,1-dimethylurea. This compound is then reacted with 2,2-dimethylcyclopropanecarboxylic acid to form Clothianidin.
Scientific Research Applications
Clothianidin has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been found to be effective against a wide range of pests, including aphids, whiteflies, and thrips. Clothianidin is also known to have systemic properties, which means that it can be absorbed by plants and transported to different parts of the plant, providing long-lasting protection against pests.
properties
IUPAC Name |
3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO/c1-9-5-6-11(7-10(9)2)19-15(20)14-12(8-13(17)18)16(14,3)4/h5-8,12,14H,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEFJKSTHQBIHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C(C2(C)C)C=C(Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3,4-bis(methyloxy)phenyl]-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B402436.png)
![3-(3-chlorophenyl)-5-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B402439.png)
![Tetramethyl 6'-butanoyl-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B402440.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B402441.png)
![dimethyl 2-{1-[(4-tert-butylphenyl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B402442.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-methylbenzamide](/img/structure/B402443.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B402445.png)

![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B402449.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B402452.png)
![N-(Benzo[1,3]dioxol-5-ylmethylene-hydrazinocarbonylmethyl)-2-methoxy-benzamide](/img/structure/B402456.png)
![N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl}thiophene-2-carboxamide (non-preferred name)](/img/structure/B402457.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}isonicotinamide](/img/structure/B402458.png)
